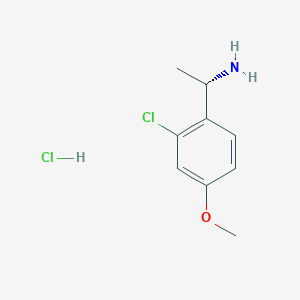
3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C13H11FN2O3 and its molecular weight is 262.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, also known as Lenalidomide , is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide acts as a ligand for cereblon . It binds to this enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are critical for the development and function of many immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal functioning of immune cells, leading to pleiotropic antitumor effects . This includes both direct effects on tumor cells, such as inducing apoptosis, and indirect effects, such as inhibiting angiogenesis .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of Lenalidomide’s action is a reduction in tumor growth . It is used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome (del(5q)-MDS) .
生化分析
Biochemical Properties
3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of the Ikaros transcription factors IKZF1 and IKZF3, which are crucial for the regulation of immune responses . Additionally, this compound has been shown to inhibit the secretion of inflammatory cytokines and induce the proliferation of T-lymphocytes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the synthesis of interleukin-2 and gamma interferon, which are essential for immune responses . Furthermore, this compound inhibits the proliferation of various hematopoietic tumor cell lines and blocks angiogenesis by preventing the formation of microvessels and endothelial channels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ubiquitin E3 ligase cereblon, leading to the ubiquitination and subsequent degradation of specific transcription factors such as IKZF1 and IKZF3 . This degradation results in the modulation of gene expression and the inhibition of inflammatory cytokine production . Additionally, this compound has been shown to induce the degradation of casein kinase 1 alpha, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that it maintains its immunomodulatory and anti-cancer properties over time, although the extent of its effects may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that the compound continues to inhibit tumor cell proliferation and modulate immune responses even after extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses and inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as hematological toxicity and teratogenicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and subsequent conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through several mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within tissues are influenced by these interactions, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity .
属性
CAS 编号 |
2359705-88-5 |
|---|---|
分子式 |
C13H11FN2O3 |
分子量 |
262.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



